Amaranth (free acid)

説明

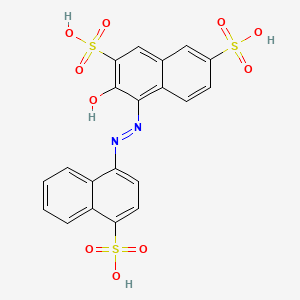

Structure

3D Structure

特性

CAS番号 |

642-59-1 |

|---|---|

分子式 |

C20H14N2O10S3 |

分子量 |

538.5 g/mol |

IUPAC名 |

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |

InChIキー |

IRPXADUBAQAOKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

他のCAS番号 |

642-59-1 |

同義語 |

Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |

製品の起源 |

United States |

Foundational & Exploratory

Introduction: The Chemistry and History of a Controversial Azo Dye

An In-depth Technical Guide to the Chemical Properties and Structure of Amaranth (Free Acid)

Prepared by: Gemini, Senior Application Scientist

Amaranth, known systematically as 3-hydroxy-4-((4-sulfonato-1-naphthalenyl)azo)-2,7-naphthalenedisulfonic acid, is a synthetic anionic monoazo dye.[1][2] Historically, its trisodium salt was widely used as a colorant in foods, beverages, and cosmetics under designations such as FD&C Red No. 2 in the United States and E123 in the European Union.[3] Belonging to the class of naphthylazo dyes, its vibrant, bluish-red hue made it a popular choice for imparting color.[2] However, concerns over its safety led to its ban for use in food, drugs, and cosmetics by the U.S. Food and Drug Administration (FDA) in 1976.[2]

Despite its restricted use in consumables in some jurisdictions, Amaranth remains a compound of significant interest to researchers. Its well-defined structure serves as a model for studying the chemical behavior of azo dyes, including their spectroscopic properties, degradation pathways, and interactions with biological macromolecules. For drug development professionals, understanding the chemistry of such sulfonated aromatic compounds can provide insights into drug delivery, metabolism, and the design of chromophore-containing diagnostic agents. This guide provides a detailed examination of the chemical structure and properties of Amaranth in its free acid form, offering a technical foundation for its application in research and development.

Chemical Structure and Nomenclature

A thorough understanding of a molecule's identity begins with its structure and formal naming conventions.

IUPAC Name and Synonyms

-

IUPAC Name: 3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid

-

Common Synonyms: Acid Red 27 (free acid), Azorubin S (free acid), C.I. Food Red 9 (free acid), FD&C Red No. 2 (free acid).[4][5]

It is critical to distinguish the free acid from its commonly available trisodium salt (CAS No. 915-67-3).[6] This guide focuses on the protonated, free acid form.

Molecular Formula and Molar Mass

| Form | Molecular Formula | Molar Mass ( g/mol ) |

| Free Acid | C₂₀H₁₄N₂O₁₀S₃ | 538.53 |

| Trisodium Salt | C₂₀H₁₁N₂Na₃O₁₀S₃ | 604.47 |

Data sourced from MedchemExpress and PubChem.[4][6]

Structural Elucidation

The core structure of Amaranth consists of two naphthalene rings linked by an azo bridge (–N=N–). This azo-naphthalene system forms the chromophore responsible for the dye's intense color. Key functional groups that dictate its chemical properties include:

-

Three Sulfonic Acid Groups (-SO₃H): These are strongly acidic and are typically deprotonated at physiological pH, rendering the molecule highly water-soluble and anionic.

-

One Phenolic Hydroxyl Group (-OH): This group is weakly acidic and its protonation state is pH-dependent, influencing the molecule's spectral properties.

-

An Azo Group (-N=N-): This group is central to the chromophore and is the primary site of reductive cleavage during degradation.

Caption: Chemical structure of Amaranth (Free Acid Form).

Physicochemical Properties

The functional utility of a chemical is defined by its physical and chemical properties.

Physical Appearance

The trisodium salt of Amaranth is a dark reddish-brown to dark purple powder or granules.[2] The free acid is expected to have a similar appearance, although it may be less crystalline.

Solubility Profile

The presence of three sulfonic acid groups makes Amaranth a highly polar molecule.

-

Water: The trisodium salt is highly soluble in water, with reported values of ~7.2 g/100 mL at 26 °C.[2] The free acid form is expected to be less soluble in neutral water but will readily dissolve in basic aqueous solutions upon deprotonation.

-

Organic Solvents: The salt form is soluble in polar organic solvents like DMSO (up to 25 mg/mL) and is also soluble in ethanol.[1][6] It has been formulated in complex vehicles containing DMSO, PEG300, and Tween-80 for in vivo studies, highlighting its utility for drug development research.[6]

Acidity and pKa Values

-

Sulfonic Acid Groups (-SO₃H): These are very strong acids, analogous to sulfuric acid. Their pKa values are estimated to be < 1 . This means that over essentially the entire aqueous pH range, these three groups will be deprotonated, conferring a charge of -3 on the molecule.

-

Phenolic Hydroxyl Group (-OH): This group is a weak acid. Its pKa is estimated to be in the range of 8-10 . At physiological pH (~7.4), this group will be predominantly in its protonated (-OH) form. At higher pH values (e.g., pH > 10), it will deprotonate to a phenoxide ion (-O⁻), which can cause a bathochromic (deepening of color) shift in the UV-Vis spectrum.[2]

Melting & Decomposition Point

There is some discrepancy in the reported thermal data, which likely stems from the difference between the salt and free acid forms and the nature of the measurement.

-

The trisodium salt is reported to decompose at 120 °C .[3]

-

Another source reports a melting point of >572 °F (>300 °C) for the salt.[2] This suggests that the lower temperature represents the loss of hydration water and initial decomposition, while the higher value may represent complete thermal decomposition. It is characteristic of such complex, high molecular weight salts to decompose rather than exhibit a sharp melting point.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of Amaranth.

UV-Visible Spectroscopy

The extended π-conjugated system of Amaranth gives rise to strong absorption in the visible region.

-

λmax: In aqueous solution, Amaranth exhibits a maximum absorption (λmax) at approximately 520 nm , corresponding to its characteristic red color.[7] The exact wavelength can be influenced by solvent and pH. A λmax of 530 nm has been noted when the dye is adsorbed onto a solid support like filter paper.[8]

Infrared (IR) Spectroscopy

A theoretical IR spectrum of Amaranth (free acid) would display characteristic absorption bands for its key functional groups:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹ from the phenolic -OH and sulfonic acid -OH groups.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

N=N Stretch: A weak to medium intensity band around 1400-1450 cm⁻¹. This stretch is often weak due to the symmetry of the bond.

-

S=O Stretch (Sulfonic Acid): Strong, characteristic bands in the 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex, with multiple signals in the aromatic region (approx. 7.0-9.0 ppm). Due to the asymmetry of the molecule, most of the 11 aromatic protons would be chemically non-equivalent, resulting in a series of doublets, triplets, and multiplets. The acidic protons of the -SO₃H and -OH groups would likely be broad or exchange with solvent (e.g., D₂O).

-

¹³C NMR: The spectrum would show 20 distinct signals for the carbon atoms, located in the aromatic region (approx. 110-160 ppm).

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying Amaranth and its degradation products.

-

Ionization: Electrospray ionization (ESI) in negative mode is the ideal technique, as it will readily deprotonate the acidic groups. The free acid (MW 538.53) would be expected to show ions such as [M-H]⁻ at m/z 537.5, [M-2H]²⁻ at m/z 268.3, and [M-3H]³⁻ at m/z 178.5.

-

Fragmentation: The primary fragmentation pathway involves the reductive cleavage of the azo bond. This is a key diagnostic feature, leading to the formation of two main fragment ions corresponding to 1-amino-4-naphthalenesulfonic acid and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid.[2]

Chemical Reactivity and Stability

Effect of pH

The pH of the medium has a pronounced effect on the stability and color of Amaranth. Degradation is observed to be higher at lower pH values.[4] This is likely due to the protonation of the azo group under strongly acidic conditions, which can make it more susceptible to cleavage. As noted previously, at highly alkaline pH, deprotonation of the phenolic hydroxyl group can alter the electronic structure of the chromophore, leading to a color change.

Degradation Pathways

The degradation of Amaranth typically proceeds via the cleavage of the azo bond, which destroys the chromophore and results in decolorization. This can be initiated by chemical, photochemical, or biological means.

Caption: Simplified degradation pathway of Amaranth.

Oxidative and Photochemical Degradation

Amaranth is susceptible to degradation by strong oxidizing agents and UV light.

-

Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, reactive oxygen species (e.g., hydroxyl radicals) are generated. These radicals attack the azo linkage and aromatic rings, leading to decolorization and eventual mineralization.[9][10]

-

Chemical Oxidation: Reagents like hypochlorite or Fenton's reagent (Fe²⁺ + H₂O₂) can effectively degrade Amaranth through oxidative cleavage of the azo bond.[11] Studies have shown that photoelectrochemical methods can achieve over 90% color reduction.[11]

-

Biological Degradation: Certain microorganisms can reductively cleave the azo bond under anaerobic conditions.[12] Metabolites detected from this process include 1-hydroxy-2-naphthoic acid and 1,4-naphthaquinone, suggesting further transformation of the initial cleavage products.[12]

Experimental Protocols for Analysis

Accurate quantification of Amaranth is crucial in research settings. The two most common methods are UV-Vis spectrophotometry and HPLC.

Protocol 1: Quantification by UV-Vis Spectrophotometry with Cloud Point Extraction

This protocol is suitable for extracting and concentrating Amaranth from aqueous samples prior to measurement. The causality is based on trapping the analyte in surfactant micelles, which are then separated from the bulk solution.[1]

Methodology:

-

Sample Preparation: To a 10 mL test tube, add 2 mL of the aqueous sample containing Amaranth.

-

Reagent Addition: Add 1 mL of a pH 3 buffer solution and 2 mL of a Triton X-114 surfactant solution. Adjust the final volume to 10 mL with deionized water.

-

Micelle Formation (Cloud Point): Place the tube in a water bath at 40 °C for 15 minutes. The solution will become turbid as the surfactant micelles separate into a distinct, coacervate phase.

-

Phase Separation: Centrifuge the tube for 3 minutes to pellet the surfactant-rich phase containing the extracted Amaranth.

-

Analyte Recovery: Discard the aqueous supernatant. Re-dissolve the pellet in 2 mL of ethanol to release the Amaranth from the micelles.

-

Measurement: Measure the absorbance of the ethanolic solution at 520 nm using a spectrophotometer. Quantify the concentration using a standard curve prepared in the same manner.

Caption: Workflow for Spectrophotometric Analysis.

Protocol 2: Representative Method for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) offers superior selectivity and is the preferred method for analyzing Amaranth in complex matrices. The highly polar nature of the molecule necessitates a reverse-phase method.

Rationale for Method Choices:

-

Column: A C18 column is used as it provides a nonpolar stationary phase suitable for retaining the aromatic structure of Amaranth.

-

Mobile Phase: A gradient elution is employed to separate Amaranth from other components and ensure a sharp peak shape. The mobile phase consists of a mixture of an aqueous component (acidified water) and organic solvents (methanol, acetonitrile). The acid (e.g., acetic acid) is crucial to suppress the ionization of any residual silanol groups on the column and ensure consistent protonation of the analyte.[13]

-

Detector: A UV-Vis or Diode Array Detector (DAD) is set to the λmax of Amaranth (~520 nm) for maximum sensitivity and selectivity.

Methodology:

-

System: HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% acetic acid.

-

Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).

-

Gradient Program (Example):

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD or UV-Vis detector at 520 nm.

-

Injection Volume: 20 µL.

-

Quantification: Analyze against a standard curve of Amaranth prepared in the mobile phase.

(Note: This is a representative method and must be optimized for specific instrumentation and sample matrices.)

Conclusion

Amaranth, in its free acid form, is a multifunctional molecule characterized by a complex aromatic structure, strong acidity from its three sulfonic acid groups, and an intense color derived from its azo-naphthalene chromophore. Its properties, including high polarity, pH-dependent spectral characteristics, and susceptibility to reductive/oxidative degradation, make it a valuable model compound for scientific investigation. The analytical protocols detailed herein provide a robust framework for its quantification. For researchers in chemistry and drug development, a comprehensive understanding of the structure, reactivity, and analytical behavior of Amaranth (free acid) is essential for leveraging its properties in advanced applications.

References

-

Spectrophotometric Determination of Amaranth Dye Using a Two-Step Green Cloud Point and Magnetic Solid-Phase Extraction Approach. (2024). MDPI. Available at: [Link]

-

Amaranth. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

Amaranth | C20H11N2Na3O10S3 | CID 13506. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

Amaranth food dye photochemical and photoelectrochemical degradation: Experiments and mathematical modelling. (2012). ResearchGate. Available at: [Link]

-

Absorption spectra of Amaranth dye with different Concentration. (n.d.). ResearchGate. Available at: [Link]

-

Rossini, E. L., et al. (n.d.). New eco-friendly methodology for determination of Amaranth dye in foodstuffs using diffuse reflectance spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

1H NMR-Based Metabolomics Profile of Green and Red Amaranthus Grown in Open Field versus Greenhouse Cultivation System. (2023). PMC, PubMed Central. Available at: [Link]

-

HPLC-Based Metabolomic Analysis and Characterization of Amaranthus cruentus Leaf and Inflorescence Extracts for Their Antidiabetic and Antihypertensive Potential. (2024). National Institutes of Health. Available at: [Link]

- Physicochemical Properties and Solubilization of Acid Red-27 Dye in CTABr Micellar Media: Enhanced Trapping and Interactional Investig

- Decolorization and degradation mechanism of Amaranth by Polyporus sp. S133. (2018). ScienceDirect.

- 1 H-NMR and LC-MS Based Metabolomics Analysis of Wild and Cultiv

- Identification of Aqueous Extract of Red Amaranth Leaves by HPLC and LC-MS. (2019).

-

Spectrophotometric Determination of Amaranth Dye Using a Two-Step Green Cloud Point and Magnetic Solid-Phase Extraction Approach. (2024). ResearchGate. Available at: [Link]

-

Amaranth (dye). (n.d.). Wikipedia. Available at: [Link]

- Amaranth Seed Polyphenol, Fatty Acid and Amino Acid Profile. (2022). MDPI.

- Unraveling Compositional Study, Chemometric Analysis, and Cell-Based Antioxidant Potential of Selective High Nutraceutical Value Amaranth Cultivars Using a GC-MS and NMR-Based Metabolomics Approach. (2022). ACS Omega.

- Photocatalytic Dye Degradation from Textile Wastew

-

Photocatalytic degradation of Amaranth dye. (n.d.). ResearchGate. Available at: [Link]

-

Photo-catalytic degradation of toxic dye amaranth on TiO{sub 2}/UV in aqueous suspensions. (2012). OSTI.GOV. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amaranth - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amaranth (dye) - Wikipedia [en.wikipedia.org]

- 4. Amaranth | C20H11N2Na3O10S3 | CID 13506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Photo-catalytic degradation of toxic dye amaranth on TiO{sub 2}/UV in aqueous suspensions (Journal Article) | ETDEWEB [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLC-Based Metabolomic Analysis and Characterization of Amaranthus cruentus Leaf and Inflorescence Extracts for Their Antidiabetic and Antihypertensive Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Amaranth Dye Staining in Biological Samples

This guide provides a comprehensive exploration of the principles and methodologies governing the application of Amaranth dye in the staining of biological specimens. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of Amaranth dye's interaction with cellular components, offering both theoretical understanding and practical guidance for its effective use in a laboratory setting.

Introduction: The Enduring Utility of a Classic Azo Dye

Amaranth, also known as FD&C Red No. 2, C.I. Food Red 9, or Acid Red 27, is a synthetic anionic azo dye.[1] Historically used as a food colorant, its application in biological staining, though not as widespread as some other dyes, provides distinct advantages in specific histological and cytological contexts. Its vibrant red hue offers excellent contrast for visualizing cytoplasmic and nuclear features. Understanding the chemical and physical principles that underpin its staining capabilities is paramount for optimizing protocols and interpreting results with accuracy.

Core Staining Mechanism: An Interplay of Electrostatic and Secondary Forces

The primary mechanism driving the staining of biological samples with Amaranth dye is rooted in electrostatic interactions. As an anionic dye, Amaranth possesses negatively charged sulfonate groups (-SO₃⁻) that are attracted to positively charged sites within the tissue.[2] This fundamental principle of "like attracts unlike" governs the initial binding of the dye to various macromolecules.

Interaction with Proteins

Proteins are the most abundant macromolecules in cells and tissues and are the primary targets for Amaranth staining. The interaction is largely dictated by the pH of the staining solution. In an acidic environment (typically pH 3), the carboxyl groups (-COOH) of acidic amino acids are protonated and neutral, while the amino groups (-NH₂) of basic amino acids, such as lysine and arginine, are protonated to form cationic sites (-NH₃⁺).[3][4] These positively charged amino acid residues serve as the primary binding sites for the anionic Amaranth dye.[5][6]

Beyond simple electrostatic attraction, other forces contribute to the stability of the dye-protein complex. These include:

-

Hydrogen Bonding: The various nitrogen and oxygen atoms within the Amaranth molecule can act as hydrogen bond acceptors, forming bonds with suitable donor groups on the protein surface.

-

Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, contribute to the overall binding affinity, especially when the dye molecule is in close proximity to the protein.[7][8]

-

Hydrophobic Interactions: Although Amaranth is a water-soluble dye, its aromatic ring structures can participate in hydrophobic interactions with nonpolar regions of proteins, further stabilizing the binding.[9]

The following diagram illustrates the primary binding mechanism of Amaranth dye to a protein chain in an acidic environment.

Caption: Primary interaction forces between Amaranth dye and a protein chain.

Interaction with Nucleic Acids

While primarily considered a cytoplasmic stain, Amaranth can also impart color to the nucleus. This is due to its ability to interact with the phosphate backbone of nucleic acids (DNA and RNA), which is negatively charged. However, for an anionic dye to bind to a polyanion like DNA, the mechanism is more complex than simple electrostatic attraction. Research suggests that Amaranth can bind to DNA, with some studies indicating an intercalative mode of binding, where the planar aromatic rings of the dye insert themselves between the base pairs of the DNA double helix.[10] This interaction is stabilized by van der Waals forces and potentially by interactions with the positively charged histone proteins associated with DNA in the chromatin.

Interaction with Lipids

Given its chemical structure, Amaranth is a hydrophilic molecule and is not considered a lipid stain. Lipids are nonpolar and lack the charged groups necessary for the strong electrostatic interactions that dominate Amaranth's staining mechanism. Therefore, Amaranth will not effectively stain lipid-rich structures such as adipose tissue or myelin sheaths. For the visualization of lipids, specific lipophilic dyes (e.g., Sudan black B, Oil Red O) are required.

The Critical Role of pH in Staining Specificity

The pH of the staining solution is a critical parameter that dictates the intensity and specificity of Amaranth staining. As discussed, an acidic pH is generally preferred for staining proteins. This is because:

-

It enhances the positive charge of tissue proteins: By protonating the amino groups of basic amino acids, an acidic environment increases the number of cationic sites available for binding the anionic dye.

-

It suppresses the ionization of acidic tissue components: The protonation of carboxyl groups on proteins and phosphate groups on nucleic acids reduces their negative charge, thereby minimizing electrostatic repulsion with the anionic dye.

The following table summarizes the effect of pH on the charge of key biological macromolecules and Amaranth dye, and the resulting impact on staining.

| pH of Staining Solution | Charge on Proteins (Amine Groups) | Charge on Nucleic Acids (Phosphate Groups) | Charge on Amaranth Dye (Sulfonate Groups) | Expected Staining Intensity |

| Acidic (e.g., pH 3) | Positive (-NH₃⁺) | Neutral/Slightly Negative | Negative (-SO₃⁻) | High |

| Neutral (pH 7) | Mixed (+/-) | Negative | Negative (-SO₃⁻) | Moderate to Low |

| Basic (e.g., pH 9) | Neutral/Negative | Negative | Negative (-SO₃⁻) | Very Low to None |

Experimental Protocol: A Guideline for Amaranth Staining

The following protocol provides a general framework for using Amaranth dye for cytoplasmic and nuclear staining. It is important to note that optimization may be required depending on the tissue type, fixation method, and desired staining outcome. This protocol is based on principles established for anionic dyes and can be adapted for specific applications.

Reagents and Solutions

-

Amaranth Staining Solution (0.5% w/v):

-

Amaranth dye: 0.5 g

-

Distilled water: 100 mL

-

Glacial acetic acid: 1 mL (to achieve an acidic pH)

-

-

Differentiating Solution (0.5% Acetic Acid):

-

Glacial acetic acid: 0.5 mL

-

Distilled water: 99.5 mL

-

-

Dehydrating Alcohols: 70%, 95%, and 100% ethanol

-

Clearing Agent: Xylene

-

Mounting Medium

Step-by-Step Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the Amaranth Staining Solution for 5-10 minutes.

-

-

Differentiation:

-

Briefly rinse in the Differentiating Solution (0.5% Acetic Acid) to remove excess stain. The duration of this step will determine the final color intensity and should be monitored microscopically.

-

-

Dehydration:

-

Transfer slides through two changes of 95% ethanol for 2 minutes each.

-

Transfer through two changes of 100% ethanol for 2 minutes each.

-

-

Clearing:

-

Immerse in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a coverslip using a suitable mounting medium.

-

Expected Results

-

Cytoplasm, muscle, and collagen: Various shades of red to pink.

-

Nuclei: Red to pink, depending on the degree of differentiation.

The following diagram outlines the experimental workflow for Amaranth staining.

Caption: Experimental workflow for Amaranth staining of biological tissue.

Conclusion: A Versatile Tool for Cellular Visualization

Amaranth dye, through its well-defined electrostatic and secondary interactions with tissue components, offers a reliable and straightforward method for the visualization of cellular morphology. Its utility is maximized through the careful control of staining parameters, most notably pH. By understanding the fundamental mechanisms at play, researchers can effectively employ Amaranth as a valuable tool in their histological and cytological investigations, contributing to a deeper understanding of tissue architecture in both health and disease.

References

-

Junqueira, L. C., Bignolas, G., & Brentani, R. R. (1979). Picrosirius staining plus polarization microscopy, a specific method for collagen detection in tissue sections. Histochemical Journal, 11(4), 447-455. [Link]

-

Nielsen, L. F., Danielsen, C. C., & Andreassen, T. T. (1998). Sirius red and acid fuchsin staining mechanisms. Biotechnic & Histochemistry, 73(2), 71-77. [Link]

-

Whittaker, P., Kloner, R. A., Bogen, D. K., & Lie, J. T. (1994). Quantitative assessment of myocardial collagen with picrosirius red staining and circularly polarized light. Basic Research in Cardiology, 89(5), 397-410. [Link]

-

Llewellyn, B. D. (2009). Nuclear staining with alum hematoxylin. Biotechnic & Histochemistry, 84(4), 159-177. [Link]

-

Wikipedia. (2023). Amaranth (dye). In Wikipedia. [Link]

-

García, A. M., & Mello, M. L. S. (2024). Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates. Acta Histochemica, 126(3), 152154. [Link]

-

Zhang, G., Wang, Y., & Wu, X. (2013). Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods. Journal of Agricultural and Food Chemistry, 61(25), 6029-6036. [Link]

-

Iancu, M. L., Hada, A. M., & Rau, I. (2019). Biophysical aspects on interaction between DNA and the food dye-amaranth (azorubine S, E123). OAM-RC, 23(4), 849. [Link]

-

Roth, C. M., Neal, B. L., & Lenhoff, A. M. (1997). Van der Waals interactions involving proteins. Biophysical journal, 73(5), 2291-2302. [Link]

-

Shemet, A., & Lopatynskyi, A. (2013). On the role of electrostatics on protein-protein interactions. Biophysics reports, 3(1), 1-12. [Link]

-

Creative Bioarray. (n.d.). Masson's Trichrome Staining Protocol. [Link]

Sources

- 1. biognost.com [biognost.com]

- 2. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Van Gieson's picrofuchsin. The staining mechanisms for collagen and cytoplasm, and an examination of the dye diffusion rate model of differential staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Van der Waals interactions involving proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrostatic Effects in Filamentous Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oam-rc.inoe.ro [oam-rc.inoe.ro]

An In-Depth Technical Guide to the Spectral Properties of Acid Red 27 in Aqueous Solutions

Foreword

For researchers, analytical scientists, and product development professionals, a deep understanding of the spectral behavior of chromophores is paramount for applications ranging from quantitative analysis to the formulation of stable products. Acid Red 27 (Amaranth), a widely used monoazo dye, presents a rich case study in the interplay between molecular structure and light interaction. This guide moves beyond a simple recitation of facts to provide a foundational understanding of why Acid Red 27 behaves as it does in aqueous systems. We will explore its core spectral characteristics, the critical factors that modulate them, and the robust experimental protocols required for their accurate measurement. Every principle and protocol is presented with the causality and self-validation necessary for rigorous scientific application.

Introduction to Acid Red 27 (Amaranth)

Chemical Identity and Structure

Acid Red 27 (AR27), known commonly as Amaranth or C.I. 16185, is an anionic monoazo dye.[1][2] Its structure is characterized by an azo bridge (–N=N–) linking two substituted naphthalene sulfonic acid moieties.[1] This extensive system of conjugated double bonds is the chromophore responsible for its intense color. The presence of three sulfonate (–SO₃⁻) groups imparts high water solubility and gives the molecule its anionic character at neutral pH.[1][2]

The structural and chemical properties are fundamental to interpreting its spectral behavior.

Table 1: Physicochemical Properties of Acid Red 27

| Property | Value | Reference(s) |

| Synonyms | Amaranth, C.I. 16185, Food Red 9, Azorubin S | [2][3][4] |

| CAS Number | 915-67-3 | [4][5] |

| Molecular Formula | C₂₀H₁₁N₂Na₃O₁₀S₃ | [1][4][5] |

| Molecular Weight | 604.47 g/mol | [3][5] |

| Appearance | Reddish-brown to dark purple powder | [1][4] |

| λmax (in water) | ~520 nm | [2][6] |

| Solubility | Soluble in water | [1] |

graph "Acid_Red_27_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; N2 [label="N", pos="1,0.5!", fontcolor="#202124"];

// Naphthalene Ring 1 (left) C1 [label="C", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.5,1!"]; C3 [label="C", pos="-3.5,0.5!"]; C4 [label="C", pos="-3.5,-0.5!"]; C5 [label="C", pos="-2.5,-1!"]; C6 [label="C", pos="-1.5,-0.5!"]; C7 [label="C", pos="-0.5,1.5!"]; C8 [label="C", pos="-1.5,2!"]; C9 [label="C", pos="-2.5,1!"]; C10 [label="C", pos="-0.5,1.5!"];

S1 [label="S", pos="-4.8,-0.8!"]; O1 [label="O", pos="-5.5,-0.2!"]; O2 [label="O", pos="-5,-1.6!"]; O3 [label="O⁻", pos="-4.1,-1.2!"];

// Naphthalene Ring 2 (right) C11 [label="C", pos="2,0.8!"]; C12 [label="C", pos="2.5,1.8!"]; C13 [label="C", pos="3.5,1.8!"]; C14 [label="C", pos="4,0.8!"]; C15 [label="C", pos="3.5,-0.2!"]; C16 [label="C", pos="2.5,-0.2!"]; C17 [label="C", pos="4.5,-0.7!"]; C18 [label="C", pos="5,0.3!"]; C19 [label="C", pos="4,0.8!"]; C20 [label="C", pos="4.5,-0.7!"];

OH [label="OH", pos="1.2,2.2!", fontcolor="#202124"];

S2 [label="S", pos="2.2,-1.5!"]; O4 [label="O", pos="1.5,-2.1!"]; O5 [label="O", pos="3,-2.1!"]; O6 [label="O⁻", pos="2.5,-0.8!"];

S3 [label="S", pos="5.8,-1.2!"]; O7 [label="O", pos="6.5,-0.6!"]; O8 [label="O", pos="6.3,-2!"]; O9 [label="O⁻", pos="5,-1.6!"];

// Define edges for bonds N1 -- N2; N1 -- C6; N2 -- C11; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [style=invis]; // for layout C2 -- C8 [style=invis]; C3 -- S1; S1 -- O1; S1 -- O2; S1 -- O3;

C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11; C12 -- OH; C14 -- C18 [style=invis]; C15 -- C17 [style=invis]; C16 -- S2; S2 -- O4; S2 -- O5; S2 -- O6; C17 -- S3; S3 -- O7; S3 -- O8; S3 -- O9;

// Dummy nodes for ring structure R1_1 [pos="-2.5,0.25!", label=""]; R1_2 [pos="-1.5,0!", label=""]; R1_3 [pos="-2.5,-0.25!", label=""]; R1_1 -- R1_2 -- R1_3 -- R1_1 [style=invis]; // Simplified aromaticity

R2_1 [pos="3,0.8!", label=""]; R2_2 [pos="3.5,0.3!", label=""]; R2_3 [pos="3,-0.2!", label=""]; R2_1 -- R2_2 -- R2_3 -- R2_1 [style=invis];

// Add Na+ ions Na1 [label="3Na⁺", pos="-5,2!", fontcolor="#5F6368"]; }graph "pH_Equilibrium" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Protonated [label="Acidic Form\n(e.g., Azo-protonated)\nλmax ≠ 520 nm"]; Deprotonated [label="Neutral/Basic Form\n(Deprotonated)\nλmax ≈ 520 nm"];

Protonated -> Deprotonated [label="+ OH⁻\n- H₂O"]; Deprotonated -> Protonated [label="+ H₃O⁺\n- H₂O"]; }

Caption: pH-dependent equilibrium of Acid Red 27 in solution.

Effect of Solute Concentration (Beer-Lambert Law)

For quantitative analysis, the relationship between absorbance (A) and concentration (c) is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration (mol·L⁻¹)

Expert Insight: While this law predicts a linear relationship, it is only valid for dilute solutions. At high concentrations of AR27, deviations from linearity can occur. This is typically due to intermolecular interactions and aggregation of the dye molecules. When molecules aggregate, their electronic orbitals can couple, altering the absorption spectrum and causing the molar absorptivity to change. For accurate quantitative work, it is essential to construct a calibration curve and operate within the demonstrated linear range.

Photophysical Stability and Degradation

Like most organic dyes, Acid Red 27 is susceptible to photodegradation, especially under high-intensity light or UV irradiation. [7]The azo bond is often the most labile part of the molecule, and its cleavage leads to the irreversible loss of color (decolorization). [8] The degradation process can be monitored effectively using UV-Vis spectroscopy. As the dye degrades, the concentration of the intact chromophore decreases. According to the Beer-Lambert law, this results in a proportional decrease in the absorbance at its λmax (520 nm). [7]This principle is the cornerstone of photocatalysis experiments where the "rate of decolorization" is used as a proxy for the rate of degradation.

Caption: Monitoring photodegradation via decreased absorbance.

Experimental Protocols for Spectral Analysis

The following protocols are designed to be self-validating, incorporating checks and best practices to ensure data integrity.

Protocol: Determination of Absorption Spectrum and Molar Absorptivity

Objective: To determine the λmax and molar absorptivity (ε) of Acid Red 27 in an aqueous buffer.

Rationale: Establishing these fundamental parameters is the first step in any quantitative study. Using a buffered solution (e.g., pH 7.4 PBS) ensures a constant ionic environment and pH, minimizing variability.

Methodology:

-

Stock Solution Preparation: Accurately weigh a known mass of AR27 (purity >90%) to prepare a ~1 mM stock solution in deionized water. Causality: A concentrated stock allows for accurate serial dilutions and minimizes weighing errors.

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution into a 1 cm path length quartz or polystyrene cuvette using a buffered diluent (e.g., PBS, pH 7.4). Final concentrations should be in the micromolar range (e.g., 2, 4, 6, 8, 10 µM).

-

Spectrometer Blanking: Use the same buffered diluent to zero the spectrophotometer (set A = 0) across the entire wavelength range to be scanned. Trustworthiness: This corrects for any absorbance from the buffer and cuvette.

-

Spectral Scan: For the most concentrated solution that is still within the linear range of the instrument (typically A < 1.5), perform a wavelength scan from 350 nm to 700 nm to identify the λmax.

-

Absorbance Measurement: Measure the absorbance of all prepared dilutions at the determined λmax.

-

Data Analysis:

-

Plot Absorbance (y-axis) vs. Concentration (x-axis).

-

Perform a linear regression. The R² value should be >0.99 for a valid calibration.

-

The slope of the line is the molar absorptivity, ε (since path length b = 1 cm).

-

Caption: Workflow for Molar Absorptivity Determination.

Protocol: Spectrophotometric Investigation of pH Effects

Objective: To characterize the change in the absorption spectrum of AR27 as a function of pH.

Rationale: This experiment directly probes the halochromic properties of the dye. By systematically varying the pH, one can observe the spectral shifts corresponding to changes in the protonation state of the molecule.

Methodology:

-

Buffer Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to pH 12). Use buffers with low intrinsic UV absorbance if possible (e.g., phosphate, borate).

-

Sample Preparation: For each pH value, prepare a solution of AR27 at a fixed concentration (e.g., 10 µM) by diluting a concentrated stock into the respective buffer. Causality: Keeping the dye concentration constant ensures that observed spectral changes are due to pH alone.

-

Spectrometer Blanking: For each measurement, blank the spectrophotometer with the corresponding buffer used for that sample. Trustworthiness: This is critical as the buffer composition changes at each step, and this practice corrects for pH-dependent buffer absorbance.

-

Spectral Acquisition: For each pH-adjusted sample, acquire a full absorption spectrum (350-700 nm).

-

Data Analysis:

-

Overlay all spectra on a single graph to visualize the spectral shifts.

-

Identify any isosbestic points—wavelengths where the absorbance remains constant across all pH values. An isosbestic point is a strong indicator of a two-species equilibrium (e.g., protonated and deprotonated forms).

-

Plot λmax vs. pH to visualize the transition.

-

References

-

Acid Red 27 - Descrizione. (2024). synapse.bio. [Link]

-

Acid Red 27. (2012). World dye variety. [Link]

-

Kumar, J., & Bansal, A. (2012). Degradation of Acid Red 27 in Sunlight Using TiO2. Materials Science Forum, 734, 317-324. [Link]

-

Daneshvar, N., Salari, D., & Khataee, A. R. (2003). Photocatalytic degradation of an azo dye, Acid Red 27, in aqueous solution using nano ZnO. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 317-322. [Link]

-

Kumar, J., & Bansal, A. (2012). Degradation of Acid Red 27 in Sunlight Using TiO2. ResearchGate. [Link]

-

Gendron, D., Meunier, M., & Siaj, M. (2021). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. MDPI. [Link]

-

Lin, K.-Y. A., & Lin, Y.-F. (2016). Degradation of Acid Azo Dyes Using Oxone Activated by Cobalt Titanate Perovskite. ResearchGate. [Link]

-

da Silva, S. M., et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega. [Link]

-

Al-Qahtani, S. D., et al. (2023). Green synthesis of zinc oxide/polymeric graphitic carbon nitride nanocomposites: boosting photocatalytic glucose-to-sorbitol conversion. ResearchGate. [Link]

-

Ludescher, R. D., Komaiko, J. S., & Corradini, M. G. (2015). Monoazo dyes as probes for bulk and local viscosity. ResearchGate. [Link]

-

da Silva, S. M., et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. National Institutes of Health (NIH). [Link]

-

Carlotti, B., et al. (2020). Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends. MDPI. [Link]

-

Isgro, M., et al. (2022). Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. MDPI. [Link]

-

van der Sneppen, L., et al. (2012). Following interfacial kinetics in real time using broadband evanescent wave cavity-enhanced absorption spectroscopy: A comparison of light-emitting diodes and supercontinuum sources. ResearchGate. [Link]

-

Masoud, M. S., et al. (2007). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. ResearchGate. [Link]

-

Asgari, G., et al. (2019). Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst. International Journal of Environmental Science and Technology, 16, 5745-5756. [Link]

-

Wang, J., et al. (2015). Fluorescence Characteristics of Typic Azo and Non-Azo Dyes. ResearchGate. [Link]

-

Reji, R., & Ramalingam, A. (2015). Nonlinear Optical Properties and Optical Limiting Effect of Acid Red 27. ResearchGate. [Link]

-

Singh, P., et al. (2020). Fluorescence Spectral Properties of Methyl Orange in Homogeneous Media. ResearchGate. [Link]

-

Amaranth. National Institutes of Health (NIH). [Link]

-

Amaranth (dye). Wikipedia. [Link]

-

AMARANTH. Ataman Kimya. [Link]

-

Soleimani, M., & Taylor, J. A. (2008). Molar extinction coefficients 3 max and absorption maximum l max of dyes. ResearchGate. [Link]

-

Rached, Z., et al. (2023). Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Bacteria. Journal of Biomedical Research and Environmental Sciences, 4(3), 406-412. [Link]

-

UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Skoog, D. A., et al. Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM. [Link]

Sources

- 1. Acid Red 27 - Descrizione [tiiips.com]

- 2. Amaranth (dye) - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Acid Red 27 | CymitQuimica [cymitquimica.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Acid Red 27 CAS#: 915-67-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Amaranth (Free Acid Form): A Comprehensive Guide for Laboratory Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Amaranth, an anionic azo dye also identified as C.I. 16185 or FD&C Red No. 2.[1] Aimed at researchers, scientists, and drug development professionals, this document synthesizes key physicochemical principles with actionable laboratory protocols. We explore the solubility of Amaranth in various laboratory solvents, delineate the influence of critical factors such as pH and temperature, and provide a validated, step-by-step methodology for empirical solubility determination. The guide is structured to offer not just data, but a foundational understanding of the causality behind the solubility behavior of this compound, ensuring scientific integrity and reproducibility in experimental design.

Introduction: The Amaranth Molecule

Amaranth (C₂₀H₁₁N₂Na₃O₁₀S₃) is a synthetic, dark red to purple azo dye historically used in foods, drugs, and cosmetics.[1] While its use in food has been restricted in some countries, including the United States, due to health concerns, it remains a valuable compound in various industrial and research applications, including textile dyeing, color photography, and as a biological stain.[1][2]

From a chemical standpoint, Amaranth is an anionic dye that typically exists as a trisodium salt.[1] This salt form is readily water-soluble. The molecule's structure is characterized by three sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group, which dominate its physicochemical behavior. Understanding the solubility of its free acid form is critical for applications requiring formulation in non-aqueous or pH-controlled systems, a common challenge in pharmaceutical and analytical sciences. This guide focuses on elucidating these solubility characteristics to support robust formulation and analytical method development.

Physicochemical Principles Governing Amaranth Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. For Amaranth, the key determinants are its high polarity, ionic nature, and pH sensitivity.

-

Molecular Structure & Polarity: The presence of three highly polar sulfonate groups makes Amaranth an inherently polar molecule. According to the principle of "like dissolves like," it exhibits high affinity for polar solvents. Conversely, its large, aromatic hydrocarbon backbone contributes some non-polar character, but the ionic nature of the sulfonates is the overriding factor in its solubility profile.

-

Impact of pH: Amaranth's structure contains acidic sulfonate groups. In most aqueous solutions, these groups are deprotonated, rendering the molecule anionic. This ionic charge significantly enhances its interaction with polar water molecules through ion-dipole forces, promoting solubility. The dye is reported to be stable across a broad pH range of 2 to 11.[3] However, pH can influence its degradation and interactions in solution. Studies have shown that degradation can be higher at lower pH values, and maximum absorption during certain extraction procedures occurs at an acidic pH of 3.[4][5] The relationship between pH and the molecule's state is crucial for predicting its behavior in buffered solutions.

Logical Relationship Diagram

The following diagram illustrates the core principles governing Amaranth's solubility.

Caption: Factors influencing Amaranth's solubility.

Quantitative Solubility Data

Precise solubility data is essential for accurate solution preparation and formulation. The following table summarizes the known solubility of Amaranth in common laboratory solvents. The data primarily reflects the readily available trisodium salt form, which is the standard in most applications.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |

| Water | H₂O | 72 mg/mL | 26 | |

| Glycerol | C₃H₈O₃ | Soluble | Not Specified | [2] |

| Propylene Glycol | C₃H₈O₂ | Soluble | Not Specified | [2] |

| Alcohols (general) | R-OH | Very Slightly Soluble | Not Specified | |

| Ethanol | C₂H₅OH | Very Slightly Soluble | Not Specified | |

| Methanol | CH₃OH | Very Slightly Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Insoluble / Slightly Soluble | Not Specified | [2][6] |

| Acetone | (CH₃)₂CO | Insoluble | Not Specified | [7] |

| Most Organic Solvents | - | Insoluble | Not Specified | [2] |

Note: The term "soluble" indicates qualitative data where precise quantitative values were not found. Salts of organic compounds are often less soluble in non-polar solvents like DMSO.[6]

Standard Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible solubility measurements, a standardized protocol is paramount. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] It is a reliable technique based on achieving a saturated solution and then measuring the concentration of the dissolved solute.[8]

Experimental Protocol: Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of Amaranth.

Materials:

-

Amaranth powder

-

Selected solvent (e.g., deionized water, ethanol)

-

Stoppered flasks or vials (e.g., 20 mL scintillation vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Calibrated UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of Amaranth powder to a series of flasks containing a known volume of the test solvent (e.g., 5-10 mL). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Equilibration: Seal the flasks securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this typically requires 24 to 48 hours.[10]

-

Phase Separation: After equilibration, let the flasks stand to allow undissolved solids to settle. To separate the saturated solution from the excess solid, use one of the following methods:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible 0.45 µm filter to remove any remaining particulates.[11]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent used for dissolution.

-

Prepare a series of standard solutions of Amaranth with known concentrations.

-

Measure the absorbance of the standard solutions and the diluted sample solution using a UV-Vis spectrophotometer at Amaranth's absorption maximum (λmax ≈ 520 nm).

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve and the absorbance of the diluted sample to determine its concentration.

-

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used.

Experimental Workflow Diagram

The following diagram visualizes the shake-flask solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Method.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Glomme, A., & Dressman, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies.

- Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

- MySkinRecipes. Amaranth (CI 16185) (Water-Soluble).

- Ataman Kimya. AMARANTH.

- CAMEO. (2020). Amaranth (dye).

- Al-Shawi, A. G., et al. (2024). Spectrophotometric Determination of Amaranth Dye Using a Two-Step Green Cloud Point and Magnetic Solid-Phase Extraction Approach. Molecules.

- ResearchGate. (n.d.). Effect of pH on the adsorption of the organic layer of amaranth dye.

-

Wikipedia. (n.d.). Amaranth (dye). Available at: [Link]

-

ResearchGate. (n.d.). The pH effect on the amaranth (10−4 M) electrochemical oxidation. Available at: [Link]

-

Stefansson, S. (2016). Response to "Solubility of compounds slightly soluble or insoluble in DMSO?". ResearchGate. Available at: [Link]

-

Modrzyński, J., Christensen, J. B., & Brandt, A. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. Available at: [Link]

Sources

- 1. Amaranth (dye) - Wikipedia [en.wikipedia.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Amaranth (CI 16185) (Water-Soluble) [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Note: Protocol for Utilizing Amaranth (Free Acid) in SRB Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Amaranth in Cytotoxicity Screening

The Sulforhodamine B (SRB) assay is a robust and widely adopted colorimetric method for assessing cell density, making it a cornerstone of in vitro cytotoxicity and anti-cancer drug screening.[1][2] The principle of the assay is elegantly simple: SRB, a bright pink aminoxanthene dye, electrostatically binds to the basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[1][3] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a reliable proxy for cell number.[4][5] This method is favored for its high reproducibility, cost-effectiveness, and the stability of its colorimetric endpoint.[1][6]

This application note details a validated protocol for the use of Amaranth (free acid) as a scientifically sound alternative to Sulforhodamine B. Amaranth, an anionic azo dye, shares the crucial characteristic of binding to proteins, particularly through interactions with human serum albumin (HSA).[7][8][9] Its use in the SRB assay is predicated on its ability to stoichiometrically bind to the protein machinery of fixed cells, providing a comparable and reliable method for quantifying cell mass.

Scientific Principle of the Amaranth-Based SRB Assay

The Amaranth-based SRB assay operates on the same fundamental principle as the traditional SRB assay. The workflow is designed to quantify total cellular protein as an endpoint measurement of cell number after exposure to cytotoxic agents.

The core stages of the protocol are:

-

Cell Culture and Treatment: Adherent cells are seeded in a 96-well plate and treated with the test compound.

-

Cell Fixation: Trichloroacetic acid (TCA) is used to fix the cells to the plate and precipitate cellular proteins.[4]

-

Staining with Amaranth: The fixed cellular proteins are stained with an Amaranth solution under mildly acidic conditions.

-

Removal of Unbound Dye: A series of washes with dilute acetic acid removes any Amaranth that has not bound to cellular proteins.[3]

-

Solubilization and Quantification: The protein-bound Amaranth is solubilized using a basic solution, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of cells in the well.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the sequential steps of the Amaranth-based SRB cytotoxicity assay.

Caption: A flowchart of the Amaranth-based SRB assay.

Detailed Protocol

Required Materials

Reagents:

-

Amaranth (free acid)

-

Trichloroacetic acid (TCA)

-

Acetic acid, glacial

-

Tris base

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

Equipment:

-

96-well flat-bottom tissue culture plates

-

Multichannel pipettes

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader with absorbance detection

-

Sterile conical tubes and reservoirs

Reagent Preparation

-

Fixation Solution (10% w/v TCA): Dissolve 10 g of TCA in 100 mL of deionized water. Store at 4°C.

-

Amaranth Staining Solution (0.4% w/v): Dissolve 0.4 g of Amaranth in 100 mL of 1% (v/v) acetic acid.

-

Wash Solution (1% v/v Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water.

-

Solubilization Buffer (10 mM Tris Base): Dissolve 1.21 g of Tris base in 1 L of deionized water. The pH should be approximately 10.5.

Step-by-Step Experimental Procedure

-

Cell Seeding: a. Culture cells to ~80% confluency, harvest, and perform a cell count. b. Seed 5,000 to 20,000 cells per well in a 96-well plate in a final volume of 100 µL.[10] c. Include a blank control (medium only) for background subtraction.[10] d. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of your test compound in culture medium. b. Add the desired concentrations of the compound to the wells. Include a vehicle control. c. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: a. Following treatment, carefully add 50 µL of cold 10% TCA to each well without aspirating the medium. b. Incubate the plate at 4°C for 1 hour.[4]

-

Washing: a. Gently wash the wells 3-4 times with deionized water. b. After the final wash, invert the plate and tap it on absorbent paper to remove excess water. c. Air dry the plate completely.

-

Staining: a. Add 100 µL of 0.4% Amaranth Staining Solution to each well. b. Incubate at room temperature for 30 minutes.[3]

-

Removal of Unbound Dye: a. Vigorously wash each well 4 times with 1% acetic acid.[2] b. Invert the plate and tap it on absorbent paper to remove the wash solution. c. Air dry the plate completely. Dried plates can be stored for an extended period before solubilization.[3]

-

Solubilization: a. Add 200 µL of 10 mM Tris Base to each well. b. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the bound dye.[6]

-

Absorbance Measurement: a. Measure the optical density (OD) at a wavelength between 520 nm and 536 nm using a microplate reader.[11][12][13][14] A reference wavelength of 690 nm can be used to reduce background noise.[10][15]

Data Analysis and Interpretation

-

Background Correction: Subtract the average OD of the blank control wells from all other OD readings.

-

Calculate Percent Growth: % Growth = (OD_treated / OD_vehicle_control) * 100

-

Determine IC50: Plot the percent growth against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Table of Key Parameters

| Parameter | Recommended Value |

| Cell Seeding Density | 5,000 - 20,000 cells/well |

| TCA Fixation | 10% (w/v), 1 hour at 4°C |

| Amaranth Staining | 0.4% in 1% acetic acid, 30 min |

| Solubilization | 10 mM Tris Base |

| Absorbance Wavelength | 520 - 536 nm |

Troubleshooting and Best Practices

-

High Background: Incomplete washing. Ensure vigorous and repeated washing steps.

-

Low Signal: Insufficient cell number or staining time. Optimize seeding density and staining duration.

-

Well-to-Well Variability: Uneven cell seeding. Ensure a homogenous cell suspension before plating.

-

Edge Effects: To minimize evaporation, do not use the outer wells of the 96-well plate for experimental samples.

References

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

- Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Sulforhodamine B assay and chemosensitivity. Journal of immunological methods, 208(2), 151–158.

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Konstantinova, T. N., et al. (2018). Absorbance spectrum in the UV‐visible range of amaranth extracts taken from leaves of pigmented wild‐type and unpigmented VIGS Amaranthus tricolor plants.

- Zhang, G., & Ma, Y. (2013). Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods. Food chemistry, 136(2), 442–449.

- Zhang, G., & Ma, Y. (2013). Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods. PubMed.

- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

-

National Center for Biotechnology Information. (n.d.). Amaranth. PubChem. Retrieved from [Link]

- Silva, A. C., et al. (2012). UV-Vis absorption spectra of 100mg L-1 amaranth before (A) and after photoelectrochemical treatment time 45 min (B) and time 90 min (C).

- Li, D., Zhu, M., Xu, C., & Chen, J. (2014). Targeting proteins with toxic azo dyes: a microcalorimetric characterization of the interaction of the food colorant amaranth with serum proteins. Journal of agricultural and food chemistry, 62(31), 7955–7962.

- Zhang, G., & Ma, Y. (2013). Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods.

- Silva, A. C., et al. (2012). UV-Vis absorption spectra of 100mg L-1 amaranth before (A) and after photoelectrochemical treatment time 45 min (B) and time 90 min (C).

- P. L. T. T. et al. (2023).

-

Canvax Biotech. (n.d.). SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. Retrieved from [Link]

-

Università degli Studi di Padova. (n.d.). [PDF]. Retrieved from [Link]

Sources

- 1. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting proteins with toxic azo dyes: a microcalorimetric characterization of the interaction of the food colorant amaranth with serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zellx.de [zellx.de]

- 11. researchgate.net [researchgate.net]

- 12. Amaranth - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. canvaxbiotech.com [canvaxbiotech.com]

Amaranth Staining for Total Protein in Fixed-Cell Imaging: An Application Note and Protocol

I. Introduction: A Novel Application for a Classic Dye

Amaranth (Acid Red 27, C.I. 16185) is a well-established synthetic, anionic azo dye with a long history of use in histology and hematology for providing robust cytoplasmic and nuclear staining.[1] This application note reimagines the utility of Amaranth, presenting a detailed protocol for its use as a rapid, reversible total protein stain for fixed cells in an imaging context. Drawing a methodological parallel to the widely adopted Ponceau S stain used in Western blotting, this guide provides researchers, scientists, and drug development professionals with a simple and effective tool for visualizing overall cellular morphology, assessing cell coverage on a substrate, and serving as a quality control checkpoint in immunofluorescence workflows.[2][3][4]

II. The Science of Staining: Mechanism of Action

As an acid dye, Amaranth carries a net negative charge due to its sulfonate groups. The efficacy of Amaranth as a protein stain is rooted in fundamental electrostatic interactions. In an acidic environment (pH < 3), the primary amino groups found on lysine and arginine residues within proteins, as well as the N-termini of polypeptide chains, become protonated, conferring a net positive charge. This creates an electrostatic attraction, allowing the anionic Amaranth dye to bind to these cationic sites on cellular proteins. This non-covalent interaction is strong enough for visualization but can be easily reversed by washing with a neutral or slightly alkaline buffer, making it compatible with subsequent analytical techniques.

III. Experimental Design: Materials and Workflow

A. Required Materials and Reagents

-

Amaranth Powder (C.I. 16185): (e.g., Sigma-Aldrich, Cat. No. A1016 or equivalent)[5]

-

Glacial Acetic Acid

-

High-Purity Water: Distilled or deionized (diH₂O)

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixative: 4% Paraformaldehyde (PFA) in PBS is recommended.

-

Permeabilization Agent (Optional): 0.1% Triton™ X-100 or Saponin in PBS.

-

Substrate: Sterile glass coverslips with adherent cultured cells.

-

Staining Vessels: Coplin jars, staining dishes, or multi-well plates.

-

Microscopy Supplies: Glass microscope slides and an aqueous-based mounting medium.[6][7][8][9]

B. Experimental Workflow Diagram

Caption: A streamlined workflow for Amaranth staining of fixed cells.

IV. Step-by-Step Staining Protocol

This protocol is optimized for adherent cells grown on glass coverslips.

A. Reagent Preparation

-

Amaranth Staining Solution (0.1% w/v in 5% Acetic Acid):

-

Accurately weigh 100 mg of Amaranth powder.

-

Dissolve the powder in 95 mL of diH₂O.

-

Carefully add 5 mL of glacial acetic acid to the solution.

-

Stir until the dye is completely dissolved. Filter if any particulates are visible.

-

Store this solution at room temperature, protected from light. This formulation is adapted from well-established protocols for Ponceau S.[4][10]

-

B. Cell Fixation and Permeabilization

-

Preparation: Begin with cells cultured on glass coverslips at your desired density.

-

Wash: Gently aspirate the culture medium and wash the cells twice with room temperature PBS.

-

Fixation: Add a sufficient volume of 4% PFA in PBS to cover the cells. Incubate for 15 minutes at room temperature.

-

Post-Fixation Wash: Remove the fixative and wash the coverslips three times with PBS, for 5 minutes each time, to remove residual PFA.

-

Permeabilization (Recommended): To ensure the dye can access intracellular proteins, incubate the fixed cells in a permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.

-

Post-Permeabilization Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

C. Amaranth Staining Procedure

-

Staining: Remove the final PBS wash and immerse the coverslips in the Amaranth Staining Solution for 5-10 minutes at room temperature.

-

Washing: Remove the staining solution and wash the coverslips with several changes of diH₂O. Continue washing until the background is clear and the cells are distinctly stained pink/red.[3]

-

Final Rinse: Perform a final brief rinse in PBS to neutralize the acid before mounting.

D. Sample Mounting and Imaging

-

Mounting: Invert the coverslip onto a small drop of aqueous mounting medium on a microscope slide.[6][7][8][9] Gently press to remove any air bubbles.

-

Imaging: The stained cells are now ready for visualization using a standard brightfield microscope.[11][12][13]

V. Protocol Parameters at a Glance

For ease of use and optimization, key quantitative parameters are summarized below.

| Parameter | Recommended Starting Point | Optimization Range | Justification |

| Fixative (PFA) Concentration | 4% | 2-4% | Provides robust cross-linking to preserve cellular architecture. |

| Fixation Time | 15 min | 10-20 min | Balances structural preservation with minimizing potential antigen masking for subsequent IF. |

| Permeabilization (Triton™ X-100) | 0.1% | 0.1-0.5% | Effective for permeabilizing all cellular membranes to allow dye access to all proteins. |

| Permeabilization Time | 10 min | 5-15 min | Adequate time for membrane poration without causing excessive damage to cellular structures. |

| Amaranth Concentration | 0.1% (w/v) | 0.05-0.2% (w/v) | Adapted from effective concentrations of similar acidic dyes like Ponceau S.[4][10] |

| Staining Incubation Time | 5 min | 2-10 min | Staining is rapid; this duration provides strong signal without excessive background. |

VI. Imaging and Data Interpretation

-

Brightfield Microscopy: Amaranth provides excellent contrast for brightfield imaging, revealing cell morphology with nuclei and cytoplasm appearing in shades of pink and red.[11][12][13]

-

Fluorescence Considerations: Amaranth's primary utility is as a colorimetric stain. Its fluorescence upon protein binding is not well-documented for microscopy and may be subject to quenching. Therefore, it is not recommended as a fluorescent stain without extensive characterization.

VII. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Cellular Staining | - Insufficient dye concentration or incubation time. - Over-aggressive washing. - Poor cell fixation leading to protein loss. | - Increase Amaranth concentration to 0.2% and/or extend staining time to 10 minutes. - Reduce the duration and number of diH₂O washes. - Ensure fixative is fresh and fixation time is adequate. |

| High Background Signal | - Insufficient washing after staining. - Dye solution has precipitated. | - Increase the number of diH₂O washes until the background of the coverslip is clear.[3] - Filter the Amaranth Staining Solution through a 0.22 µm filter before use. |

| Patchy or Uneven Staining | - Incomplete submersion of the coverslip in reagents. - Cells drying out at any stage. | - Use adequate reagent volumes to ensure the coverslip is fully covered. - Do not allow the coverslips to dry out between steps. |

| Compromised Cell Morphology | - Harsh fixation or permeabilization conditions. - Mechanical stress during washing. | - Reduce the concentration or duration of the permeabilization step. - Handle coverslips gently and use a dropper to add and remove solutions rather than squirting directly onto the cells. |

VIII. References

-

Conduct Science. (2019, June 30). Ponceau S Stain Protocol. Retrieved from [Link]

-

Bitesize Bio. (2023, May 3). Ponceau S Staining: Easy Guide to Fix 7 Western Blot Issues. Retrieved from [Link]

-

Llewellyn, B. D. (n.d.). Differential Staining With Acid Dyes. StainsFile. Retrieved from [Link]

-

National Society for Histotechnology. (n.d.). H&E Troubleshooting Guide. Retrieved from [Link]

-

Hologic. (n.d.). Troubleshooting Guide for Cytopreparation. Retrieved from [Link]

-

Merck Millipore. (n.d.). Mounting Media for Use in Microscopy. Retrieved from [Link]

-

CITE | BCM. (2024, February 26). Fluorescence Mounting Mounting Media. Retrieved from [Link]

-

D'Amico, F., & Berti, F. (2018). Dyes and Stains: from molecular structure to histological application. CONICET Digital.

-

ResearchGate. (n.d.). Troubleshooting of nucleus/cytoplasm fractionation. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION. Retrieved from [Link]

-

The Cell. (n.d.). Basic and Acid Dyes for Histology. Retrieved from [Link]

-

ResearchGate. (n.d.). Identifying the optimal dye concentration. Retrieved from [Link]

-

Wallace, P. K., & Muirhead, K. A. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. Journal of visualized experiments : JoVE, (69), e50022.

-

Scribd. (n.d.). Brightfield Microscopy (Use and Storage) 2022. Retrieved from [Link]

-

Wallace, P. K., & Muirhead, K. A. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. Journal of visualized experiments : JoVE, (69), e50022.

-

Techmate. (n.d.). Amaranth (C. I. 16185), 25 g. Retrieved from [Link]

-

W.W. Norton. (n.d.). 2.4 Fixation and Staining for Bright-Field Microscopy. Retrieved from [Link]

-

Carl ROTH. (n.d.). Amaranth (C. I. 16185), 10 g. Retrieved from [Link]

-

Kim, S., & Bae, G. (2016). Photostable and photoswitching fluorescent dyes for super-resolution imaging. Archives of pharmacal research, 39(4), 437–446.

-

The Good Scents Company. (n.d.). amaranth (ci 16185 (Na)). Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMARANTH. Retrieved from [Link]

-

Silva, C. P., Marmitt, S., Haetinger, C., & Stülp, S. (2008). Amaranth food dye photochemical and photoelectrochemical degradation: experiments and mathematical modelling. WSEAS Transactions on Systems, 7(9), 790-799.

-

Silva, C. P., Marmitt, S., Haetinger, C., & Stülp, S. (2008). Amaranth food dye photochemical and photoelectrochemical degradation: experiments and mathematical modelling. WSEAS Transactions on Systems, 7(9), 790-799.

-

Silva, C. P., Marmitt, S., Haetinger, C., & Stülp, S. (2008). Amaranth food dye photochemical and photoelectrochemical degradation: Experiments and mathematical modelling. WSEAS Transactions on Systems, 7(9), 790-799.

-

Galileo Open Learning Materials. (n.d.). Microscopy and Staining. Retrieved from [Link]

-

Lee, H., & Mahltig, B. (2025). Dyeing with extracts from Amaranth plant – an investigation in respect to mordanting procedures and fluorescence properties. CDATP, 1-12.

-

Agilent. (n.d.). Automated Color Imaging of Tissues. Retrieved from [Link]

-

Zeiss Campus. (n.d.). Microscopy Basics | Enhancing Contrast in Transmitted Light. Retrieved from [Link]

-

Lee, H., & Mahltig, B. (2025). Dyeing with extracts from Amaranth plant: an investigation in respect to mordanting procedures and fluorescence properties. CDATP, 1-12.

-

Grimm, J. B., et al. (2023). Optimized Red-Absorbing Dyes for Imaging and Sensing. Journal of the American Chemical Society, 145(42), 22995–23016.

-

World dye variety. (2012, May 30). Acid Red 27. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorption spectrum Acid Red-27 dye in methanol. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. conductscience.com [conductscience.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Amaranth Dye content 85-95 915-67-3 [sigmaaldrich.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Mounting Media | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 11. scribd.com [scribd.com]

- 12. oer.galileo.usg.edu [oer.galileo.usg.edu]

- 13. ZEISS Microscopy Online Campus | Microscopy Basics | Enhancing Contrast in Transmitted Light [zeiss-campus.magnet.fsu.edu]

Amaranth (Free Acid) as a Counterstain in Plant Histology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist